molecular formula C24H17N3O2 B2832761 5-benzyl-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866347-10-6

5-benzyl-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No. B2832761
CAS RN: 866347-10-6
M. Wt: 379.419
InChI Key: UNHUDDKGVIEPRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzyl-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline, also known as BDQP, is a heterocyclic compound that has recently gained attention in scientific research due to its potential applications in drug development. BDQP has been found to exhibit promising biological activities, including anticancer, antiviral, and anti-inflammatory effects. In

Scientific Research Applications

Synthesis and Structural Analysis

Studies have focused on the synthesis and structural analysis of compounds structurally related to 5-benzyl-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline, demonstrating the versatility and importance of these heterocyclic compounds in medicinal chemistry. For instance, research on quinoxaline derivatives revealed insights into their crystal structure, DFT calculations, and potential as anti-cancer drugs, highlighting their significance in pharmaceutical applications (N. Abad et al., 2021).

Antimicrobial and Antifungal Activity

Several studies have synthesized novel derivatives incorporating the pyrazolo[4,3-c]quinoline moiety to evaluate their antimicrobial and antifungal activities. These efforts have identified compounds with promising bioactivities, indicating their potential in developing new therapeutic agents. For example, the synthesis and evaluation of various pyrazoline and pyrazole derivatives have demonstrated significant antimicrobial properties (S. Y. Hassan, 2013).

Antitumor Evaluation

Research into the structural modification of pyrazolo[4,3-c]quinoline derivatives has also explored their potential antitumor activities. By creating and testing various analogs, researchers aim to discover compounds with enhanced efficacy against cancer cells. The regioselective synthesis of isoxazolo[5,4‐b]pyridines and related compounds, for instance, has been assessed for their antitumor capabilities, underscoring the therapeutic potential of these heterocyclic frameworks (Wafaa S. Hamama et al., 2012).

properties

IUPAC Name

8-benzyl-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O2/c1-3-7-16(8-4-1)13-27-14-19-23(17-9-5-2-6-10-17)25-26-24(19)18-11-21-22(12-20(18)27)29-15-28-21/h1-12,14H,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHUDDKGVIEPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C4=NN=C(C4=CN3CC5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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